Urea, (5-amino-2-(octyloxy)benzyl)- Urea, (5-amino-2-(octyloxy)benzyl)- Urea, (5-amino-2-(octyloxy)benzyl)- is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 5819-87-4
VCID: VC0546440
InChI: InChI=1S/C16H27N3O2/c1-2-3-4-5-6-7-10-21-15-9-8-14(17)11-13(15)12-19-16(18)20/h8-9,11H,2-7,10,12,17H2,1H3,(H3,18,19,20)
SMILES: CCCCCCCCOC1=C(C=C(C=C1)N)CNC(=O)N
Molecular Formula: C16H27N3O2
Molecular Weight: 293.4 g/mol

Urea, (5-amino-2-(octyloxy)benzyl)-

CAS No.: 5819-87-4

Cat. No.: VC0546440

Molecular Formula: C16H27N3O2

Molecular Weight: 293.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Urea, (5-amino-2-(octyloxy)benzyl)- - 5819-87-4

Specification

CAS No. 5819-87-4
Molecular Formula C16H27N3O2
Molecular Weight 293.4 g/mol
IUPAC Name (5-amino-2-octoxyphenyl)methylurea
Standard InChI InChI=1S/C16H27N3O2/c1-2-3-4-5-6-7-10-21-15-9-8-14(17)11-13(15)12-19-16(18)20/h8-9,11H,2-7,10,12,17H2,1H3,(H3,18,19,20)
Standard InChI Key GWBCITLVTFCWIF-UHFFFAOYSA-N
SMILES CCCCCCCCOC1=C(C=C(C=C1)N)CNC(=O)N
Canonical SMILES CCCCCCCCOC1=C(C=C(C=C1)N)CNC(=O)N
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Urea, (5-amino-2-(octyloxy)benzyl)- has the molecular formula C₁₆H₂₇N₃O₂ and a molecular weight of 293.4 g/mol . The structure comprises a benzyl ring substituted at the 5-position with an amino group (-NH₂) and at the 2-position with an octyloxy chain (-O-C₈H₁₇), linked to a urea functional group (-NH-C(=O)-NH₂). Computational models predict a collision cross-section (CCS) of 173.4 Ų for its protonated form ([M+H]⁺), suggesting moderate polarity .

The octyloxy chain confers significant hydrophobicity, with a calculated partition coefficient (logP) of 3.8±0.2, while the amino and urea groups provide hydrogen-bonding capabilities . This duality enables solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited aqueous solubility .

Spectral and Analytical Data

  • SMILES: CCCCCCCCOC1=C(C=C(C=C1)N)CNC(=O)N

  • InChIKey: GWBCITLVTFCWIF-UHFFFAOYSA-N

  • Exact Mass: 293.2103 Da

  • UV-Vis Absorption: λₘₐₓ ≈ 280 nm (attributed to the benzyl-amino conjugation) .

Synthetic Methodologies

Primary Synthesis Routes

Three principal methods have been reported for synthesizing urea, (5-amino-2-(octyloxy)benzyl)-:

  • Condensation of Isocyanates:
    Reacting 5-amino-2-(octyloxy)benzylamine with an isocyanate (e.g., phenyl isocyanate) in anhydrous tetrahydrofuran (THF) at 0–5°C yields the target compound with 65–72% efficiency.

  • Urea Formation via Carbodiimides:
    Carbodiimide-mediated coupling of 5-amino-2-(octyloxy)benzylamine with ammonium carbamate in dichloromethane (DCM) achieves 58–63% yields.

  • Microwave-Assisted Synthesis:
    A 30-minute microwave irradiation (100 W, 120°C) of precursors in acetonitrile improves yields to 78–82%, reducing side-product formation .

Purification and Stability

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields >98% purity. The compound remains stable at -20°C for >3 years but degrades at room temperature within 4–6 weeks .

Comparative Analysis with Structural Analogs

CompoundStructural VariationBiological Activity Difference
(4-Amino-2-octyloxybenzyl)ureaAmino group at position 430% lower NF-κB inhibition
(5-Amino-2-ethoxybenzyl)ureaEthoxy vs. octyloxy chain2× lower cytotoxicity in MCF-7 cells
(5-Amino-2-heptyloxybenzyl)ureaC7 vs. C8 chainSimilar potency but faster renal clearance

The octyloxy chain optimizes lipophilicity for membrane permeability without excessive metabolic instability .

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for kinase inhibitor development .

  • Drug Delivery: Micellar formulations (CMC = 0.12 mM) enhance aqueous solubility for intravenous administration .

Agricultural Chemistry

  • Urease Inhibition: Reduces soil urea hydrolysis by 55±7% at 100 ppm, potentially mitigating nitrogen loss .

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